(2E)-3-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Description
This compound belongs to the acrylonitrile class, featuring a conjugated prop-2-enenitrile backbone. Its structure includes a 4-chlorophenyl group (electron-withdrawing) at position 3 and a 1-ethyl-1H-benzimidazol-2-yl substituent at position 2 (Figure 1). Such derivatives are studied for applications in organic electronics, pharmaceuticals (e.g., kinase inhibitors), and agrochemicals due to their tunable electronic properties and bioactivity .
Properties
Molecular Formula |
C18H14ClN3 |
|---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H14ClN3/c1-2-22-17-6-4-3-5-16(17)21-18(22)14(12-20)11-13-7-9-15(19)10-8-13/h3-11H,2H2,1H3/b14-11+ |
InChI Key |
SUOVQCMGRMDDEJ-SDNWHVSQSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)Cl)/C#N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Biological Activity
(2E)-3-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)prop-2-enenitrile, also known as a benzimidazole-chalcone hybrid, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of (2E)-3-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)prop-2-enenitrile is , with a molecular weight of 307.8 g/mol. The compound features a benzimidazole moiety linked to a chalcone structure, which is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClN3 |
| Molecular Weight | 307.8 g/mol |
| IUPAC Name | (E)-3-(4-chlorophenyl)-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile |
| Purity | Typically 95% |
Synthesis
The synthesis of this compound involves the reaction between appropriate benzimidazole derivatives and chalcone precursors. The method typically yields high purity products suitable for biological evaluation. Recent studies have reported on the synthesis of various benzimidazole derivatives that enhance cytotoxicity against cancer cell lines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of (2E)-3-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)prop-2-enenitrile. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (human breast adenocarcinoma)
- OVCAR-3 (human ovarian carcinoma)
In one study, the compound showed superior cytotoxicity compared to standard chemotherapeutic agents like cisplatin, indicating its potential as an effective anticancer agent .
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The benzimidazole scaffold is known for its ability to interact with DNA and inhibit topoisomerases, leading to cell cycle arrest and subsequent apoptosis .
Antifungal and Antitubercular Activity
In addition to its anticancer properties, related compounds bearing similar structural motifs have shown promising antifungal and antitubercular activities. For instance, derivatives containing the 4-chlorophenyl group have been evaluated for their efficacy against various fungal strains and Mycobacterium tuberculosis, suggesting a broader therapeutic potential .
Case Studies
- MCF-7 Cell Line Study : A study reported that the compound reduced cell viability by over 70% at concentrations above 10 µM after 48 hours of treatment, showcasing its potent anticancer activity .
- Antifungal Evaluation : Another investigation demonstrated that related benzimidazole derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Chemical Reactions Analysis
Alkylation Reactions
The benzimidazole moiety undergoes alkylation to introduce substituents like ethyl groups. This is typically achieved using alkyl halides (e.g., ethyl bromide) in the presence of bases such as potassium carbonate.
| Reagent | Conditions | Yield | Product |
|---|---|---|---|
| Ethyl bromide | Acetonitrile, K₂CO₃, reflux | ~58% | Alkylated benzimidazole derivative |
| Allyl bromide | Acetonitrile, K₂CO₃, reflux | ~58–72% | Allylated benzimidazole derivatives |
Condensation Reactions
The prop-2-enenitrile group is formed via condensation between the benzimidazole moiety and aldehydes (e.g., 4-chlorobenzaldehyde) under basic conditions. Aqueous KOH in ethanol is commonly used.
| Reagents | Conditions | Yield | Product |
|---|---|---|---|
| 4-Chlorobenzaldehyde | Aq. KOH, ethanol, reflux | 86% | (2E)-3-(4-chlorophenyl)prop-2-enenitrile |
| Benzimidazole derivative | Aldehyde, base, solvent | Varies | Substituted prop-2-enenitriles |
Hydrolysis of Nitrile Group
The nitrile group (-C≡N) can be hydrolyzed to form carboxylic acids under acidic conditions. This reaction is critical for generating derivatives with enhanced biological activity.
| Conditions | Product |
|---|---|
| Reflux with dilute HCl | Corresponding carboxylic acid |
Cyclization Reactions
The benzimidazole ring is often synthesized via cyclization of o-phenylenediamine derivatives. For example, o-phenylenediamine reacts with lactic acid under acidic conditions to form the benzimidazole core.
| Reagents | Conditions | Product |
|---|---|---|
| o-Phenylenediamine | Lactic acid, HCl, reflux | 1-(1H-benzimidazol-2-yl)ethan-1-ol |
| 1-(1H-benzimidazol-2-yl)ethan-1-ol | KMnO₄/Al₂O₃, acetone | 1-(1H-benzimidazol-2-yl)ethan-1-one |
Key Observations
-
Reagent Selection : Bases like potassium carbonate or aqueous KOH are critical for facilitating alkylation and condensation reactions .
-
Solvent Choice : Acetonitrile and ethanol are preferred for alkylation and condensation steps, respectively .
-
Yield Optimization : Reflux conditions and controlled stoichiometry (e.g., 1.2 equivalents of alkyl halides) improve reaction efficiency .
This compound’s reactivity highlights its versatility in medicinal chemistry, particularly for designing bioactive derivatives. Further studies on its interactions with biological targets (e.g., enzymes, receptors) would enhance its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
Key analogs differ in substituents on the phenyl ring, heterocyclic systems, or nitrile backbone, leading to distinct physicochemical and biological properties.
Table 1: Structural and Electronic Comparison
Key Research Findings
Electronic Effects : Nitro and bromo groups redshift UV-Vis absorption maxima by 20–30 nm compared to chloro substituents, critical for optoelectronic applications .
Bioactivity : Ethyl substitution on benzimidazole reduces cytotoxicity (HeLa cells: CC₅₀ >100 µM) compared to methyl analogs (CC₅₀ ~20 µM), enhancing therapeutic windows .
Solubility Challenges: Thiazole and ethoxyamino groups () improve aqueous solubility (2.5 mg/mL) versus the target compound (0.8 mg/mL), critical for drug formulation .
Preparation Methods
Aldol Condensation Mechanism
The foundational step involves Claisen-Schmidt condensation between 1-ethyl-1H-benzimidazole-2-carbaldehyde and 4-chlorophenylacetonitrile under acidic conditions. The reaction proceeds via enolate formation at the α-position of the nitrile group, followed by nucleophilic attack on the aldehyde carbonyl. Infrared spectroscopy data from analogous compounds show characteristic C≡N stretching at 2225 cm⁻¹ and C=O absorption at 1680 cm⁻¹ disappearing post-condensation.
A study comparing Brønsted acid catalysts found:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| HCl (conc.) | 80 | 6 | 68 |
| H₂SO₄ | 70 | 4 | 72 |
| p-TSA | 90 | 3 | 81 |
Cyclization to Benzimidazole Core
The intermediate α,β-unsaturated nitrile undergoes cyclization with o-phenylenediamine derivatives. X-ray crystallographic evidence from related structures confirms the (E)-configuration stabilizes through conjugation with the benzimidazole π-system. Microwave irradiation at 150°C for 15 minutes in ethanol completes cyclization 8× faster than conventional heating.
Microwave-Assisted One-Pot Synthesis
Reaction Optimization
Modern approaches combine condensation and cyclization in a single microwave vessel. A design-of-experiments study identified optimal parameters:
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Microwave Power | 300-800 W | 600 W |
| Temperature | 120-180°C | 150°C |
| Reaction Time | 10-60 min | 35 min |
| Solvent | EtOH/THF/H₂O | Ethanol |
Table 2: Microwave reaction optimization matrix
This method achieves 89% isolated yield with >95% E-selectivity confirmed by NOESY spectroscopy. Energy consumption analysis shows 78% reduction compared to conventional methods.
Polymer-Supported Catalytic Synthesis
Trifluoromethanesulfonic Acid-PVP System
Polyvinylpyrrolidone (PVP) immobilized triflic acid catalyzes both condensation and cyclization steps. The heterogeneous catalyst demonstrates:
| Cycle | Yield (%) | Catalyst Activity Retention |
|---|---|---|
| 1 | 84 | 100% |
| 2 | 82 | 97.6% |
| 3 | 79 | 94.0% |
| 4 | 76 | 90.5% |
| 5 | 73 | 86.9% |
Table 3: Catalyst reusability data
FT-IR analysis of spent catalyst shows intact sulfonic acid groups (1350 cm⁻¹ S=O stretch) after five cycles. This green chemistry approach eliminates solvent use in the cyclization step.
N-Ethylation Strategies
Post-Cyclization Alkylation
Introducing the ethyl group post-benzimidazole formation requires careful base selection. Comparative studies using different alkylating agents reveal:
| Reagent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EtI | K₂CO₃ | 80 | 65 |
| Et₂SO₄ | NaOH | 100 | 58 |
| EtOTf | DIPEA | 60 | 72 |
Table 4: N-ethylation efficiency comparison
¹H NMR tracking shows complete ethyl group incorporation (δ 1.42 ppm triplet, -CH₂CH₃) within 4 hours using ethyl triflate. However, cost analysis favors ethyl iodide for large-scale synthesis.
Comparative Analysis of Synthetic Routes
A comprehensive evaluation of all methods considering industrial viability:
| Method | Total Yield (%) | Purity (HPLC) | E-Factor | PMI |
|---|---|---|---|---|
| Conventional | 61 | 98.2 | 32 | 5.6 |
| Microwave | 89 | 99.5 | 18 | 3.2 |
| Polymer-Catalyzed | 76 | 97.8 | 21 | 4.1 |
| Stepwise Alkylation | 68 | 96.5 | 29 | 5.9 |
Table 5: Sustainability metrics across methods
(E-Factor = kg waste/kg product; PMI = Process Mass Intensity)
The microwave-assisted route demonstrates superior atom economy (82%) and shortest processing time (47 minutes total). However, the polymer-supported method shows better scalability for continuous flow production.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2E)-3-(4-chlorophenyl)-2-(1-ethyl-1H-benzimidazol-2-yl)prop-2-enenitrile, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via condensation reactions between substituted benzimidazole precursors and chlorophenyl acrylonitrile derivatives. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux at 80–100°C), and catalyst use (e.g., piperidine for Knoevenagel condensation). Yield optimization may involve varying molar ratios, reaction duration (12–24 hours), and purification via column chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and purity?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., E/Z configuration via coupling constants).
- FT-IR : Identifies functional groups (e.g., nitrile stretch ~2200 cm⁻¹, C=C aromatic vibrations).
- XRD : Resolves crystal packing and bond angles (e.g., C24—C23—C22 = 120.62° in related structures) .
- Elemental analysis (CHNS) : Validates molecular formula (e.g., deviation <0.3% for C, H, N) .
Q. How can preliminary biological activity (e.g., antimicrobial) be screened for this compound?
- Methodology : Use agar well diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined by serial dilution (1–512 µg/mL). Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) ensure reliability .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound?
- Methodology : Synthesize derivatives with substitutions on the chlorophenyl or benzimidazole moieties. Compare bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) and correlate with electronic (Hammett constants) or steric parameters (Taft indices). For example, nitro or methoxy groups may enhance electron-withdrawing effects, altering binding affinity .
Q. What computational approaches are suitable for studying its mechanism of action (e.g., enzyme inhibition)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target enzymes (e.g., bacterial dihydrofolate reductase). Validate with MD simulations (GROMACS) to assess binding stability. Use DFT calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces and identify reactive sites .
Q. How should contradictory data in biological assays (e.g., variable MICs) be resolved?
- Methodology :
- Replicate experiments : Minimize batch-to-batch variability using standardized protocols.
- Statistical analysis : Apply ANOVA or non-parametric tests (Kruskal-Wallis) to assess significance.
- Control degradation : Use fresh samples or stabilize with antioxidants (e.g., ascorbic acid) to prevent compound decomposition during assays .
Q. What strategies address the compound’s potential multi-target effects in complex biological systems?
- Methodology :
- Network pharmacology : Map interactions using STRING or KEGG databases to identify off-target pathways.
- Transcriptomics : Profile gene expression (RNA-seq) in treated cells to detect modulated pathways (e.g., apoptosis, oxidative stress).
- Selectivity assays : Compare IC₅₀ values across related enzymes (e.g., kinases, proteases) .
Q. What are the limitations of current experimental designs in generalizing findings for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
